molecular formula C12H12N2O4S B15032199 (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester

Cat. No.: B15032199
M. Wt: 280.30 g/mol
InChI Key: AMJYOSSLJCBRNX-UHFFFAOYSA-N
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Description

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester typically involves the reaction of phenoxymethyl derivatives with oxadiazole precursors. One common method includes the reaction of phenoxymethyl chloride with 1,3,4-oxadiazole-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methyl iodide to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxymethyl group.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Oxadiazoles have been shown to possess antibacterial and antifungal properties, making them candidates for new antibiotic development .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester is unique due to its specific combination of the phenoxymethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

methyl 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H12N2O4S/c1-16-11(15)8-19-12-14-13-10(18-12)7-17-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

AMJYOSSLJCBRNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(O1)COC2=CC=CC=C2

Origin of Product

United States

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